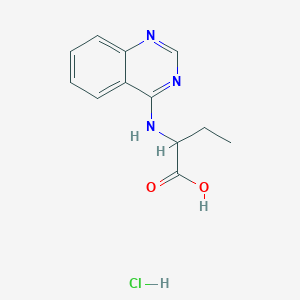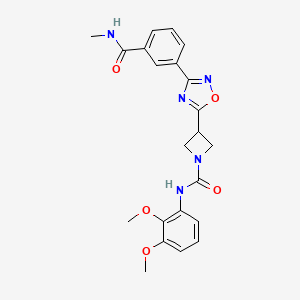![molecular formula C30H27N3O2S2 B2481567 2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 307513-58-2](/img/structure/B2481567.png)
2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C30H27N3O2S2 and its molecular weight is 525.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antibacterial Potential
- Research has explored the use of pyrimidine derivatives, including 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, as potential inhibitors of thymidylate synthase, which could serve as antitumor and antibacterial agents. These compounds showed promising results against various human and microbial enzymes, suggesting their potential in cancer and bacterial infection treatment (Gangjee et al., 1996).
Anti-Inflammatory and Anti-Bacterial Activities
- Some pyrimidine derivatives have demonstrated significant anti-inflammatory and anti-bacterial activities. This suggests their use in developing new therapeutic drugs for treating inflammation and bacterial infections (Kale and Mene, 2013).
Insecticidal and Antimicrobial Potential
- Pyrimidine-linked pyrazole heterocyclics, including some pyrimidine derivatives, have been synthesized and evaluated for their insecticidal and antimicrobial potential. This indicates their application in agriculture and microbial infection control (Deohate and Palaspagar, 2020).
Protein Interaction Studies
- p-Hydroxycinnamic acid derivatives, including pyrimidine compounds, have been synthesized and studied for their interaction with bovine serum albumin. This research contributes to understanding protein-drug interactions, crucial for drug design and development (Meng et al., 2012).
Dual Inhibitor Potential in Cancer Therapy
- Some pyrimidine derivatives have been investigated as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. This dual inhibition property makes them promising candidates in cancer therapy (Gangjee et al., 2008).
Future Directions
Properties
IUPAC Name |
2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O2S2/c1-19-17-24(20(2)32(19)21-11-5-3-6-12-21)25(34)18-36-30-31-28-27(23-15-9-10-16-26(23)37-28)29(35)33(30)22-13-7-4-8-14-22/h3-8,11-14,17H,9-10,15-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTIMXGUZNHFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea](/img/structure/B2481486.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)
![6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)


![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)



![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
